

N-Hydroxy-4-methoxybenzamide as a potential therapeutic agent

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Compound of Interest

Compound Name: *N-Hydroxy-4-methoxybenzamide*

CAS No.: 10507-69-4

Cat. No.: B079463

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Application Note: N-Hydroxy-4-methoxybenzamide (4-MBHA)

A Versatile Hydroxamate Scaffold for Metalloenzyme Inhibition[1][2]

Abstract & Introduction

N-Hydroxy-4-methoxybenzamide (also known as 4-Methoxybenzohydroxamic acid or 4-MBHA) represents a critical pharmacophore in medicinal chemistry.[1] Belonging to the hydroxamic acid class, it functions primarily as a potent metal-chelating agent.[1] While often utilized as a fragment or "warhead" in larger drug molecules (such as Vorinostat/SAHA), 4-MBHA itself exhibits distinct biological activity against zinc- and nickel-dependent metalloenzymes.[1]

This guide details the utility of 4-MBHA as a chemical probe for Histone Deacetylases (HDACs) and Urease, providing researchers with validated protocols for its synthesis, purification, and bioassay.

Key Therapeutic Potentials:

- HDAC Inhibition (Epigenetics): Modulation of chromatin structure via zinc chelation in the HDAC active site.
- Urease Inhibition (Anti-infective): Inhibition of Helicobacter pylori urease activity via nickel chelation.[1]
- Peroxidase Inhibition: Antioxidant and radical scavenging properties.[1]

Mechanism of Action (MOA)

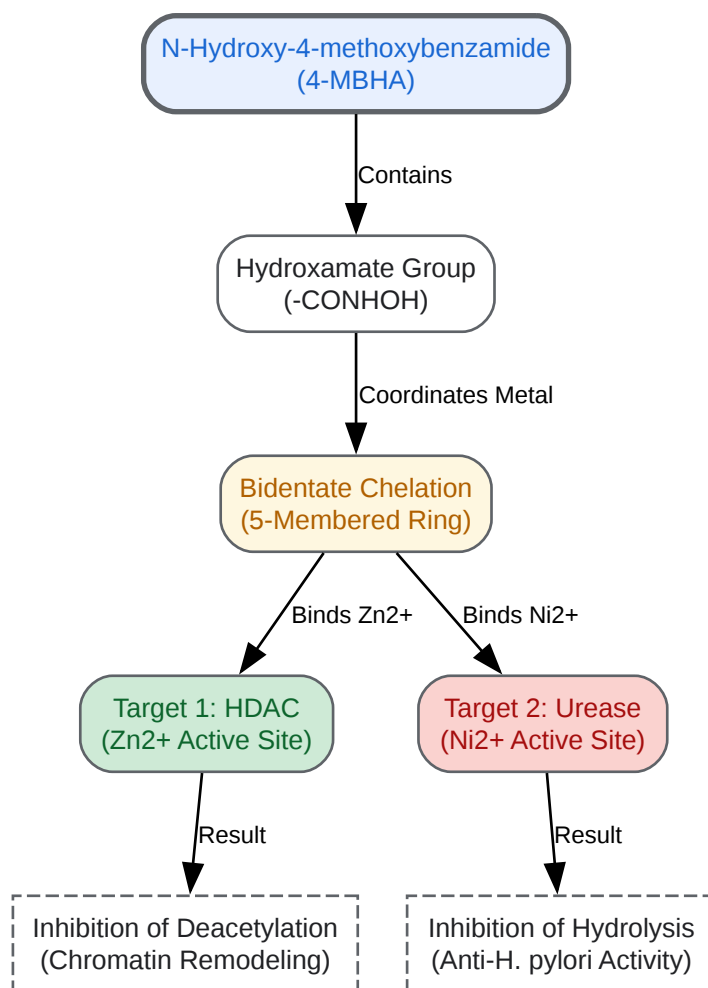
The therapeutic efficacy of 4-MBHA is driven by the hydroxamic acid ($-\text{CONHOH}$) functional group. This moiety acts as a bidentate ligand, forming stable 5-membered chelate rings with transition metals in enzyme active sites.[1]

2.1 Structural Basis of Inhibition

- HDACs (Zinc-Dependent): The carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group coordinate the Zn^{2+} ion at the bottom of the HDAC catalytic pocket.[2] This displaces the water molecule required for the hydrolysis of the acetyl-lysine substrate, effectively locking the enzyme.
- Urease (Nickel-Dependent): Urease contains a binuclear nickel center.[1] 4-MBHA bridges the two Ni^{2+} ions, disrupting the hydration of urea and preventing ammonia production.

2.2 Visualizing the Interaction

The following diagram illustrates the bidentate chelation mechanism common to this scaffold.



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Figure 1: Mechanism of Action illustrating the dual-targeting capability of the hydroxamate warhead via metal chelation.[3]

Synthesis Protocol: Modified Hydroxaminolysis

Objective: Synthesize high-purity **N-Hydroxy-4-methoxybenzamide** from Methyl 4-methoxybenzoate. Scale: 10 mmol (adaptable).

3.1 Reagents & Equipment[1]

- Starting Material: Methyl 4-methoxybenzoate (1.66 g, 10 mmol).[1]
- Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.04 g, 15 mmol).
- Base: Potassium Hydroxide (KOH) (1.68 g, 30 mmol) dissolved in Methanol (10 mL).

- Solvent: Anhydrous Methanol.[1]
- Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

3.2 Step-by-Step Procedure

- Preparation of Hydroxylamine: In a flask, dissolve $\text{NH}_2\text{OH}\cdot\text{HCl}$ (1.04 g) in warm methanol (10 mL).
- Base Addition: Add the KOH/Methanol solution to the hydroxylamine solution. A white precipitate (KCl) will form.[1] Cool in an ice bath for 10 minutes to ensure complete precipitation.
- Filtration: Filter the mixture to remove the KCl salt. The filtrate contains free hydroxylamine base.[1]
- Coupling: Add Methyl 4-methoxybenzoate (1.66 g) to the filtrate.
- Reaction: Stir the mixture at room temperature for 24–48 hours. Note: Monitoring by TLC (Ethyl Acetate:Hexane 1:1) is crucial.[1] The hydroxamic acid is more polar than the ester.
- Work-up: Evaporate the methanol under reduced pressure to obtain a solid residue.
- Acidification: Dissolve the residue in a minimum amount of cold water.[1] Carefully acidify with 2M HCl to pH ~5–6. The product, 4-MBHA, will precipitate as a white/off-white solid.[1]
- Purification: Recrystallize from hot water or ethanol/water mixture.
- Yield Expectation: 70–85%. Melting Point: ~160–163°C.[1]

Application 1: HDAC Inhibition Assay

Context: This protocol assesses the ability of 4-MBHA to inhibit HDAC activity using a fluorogenic substrate.[1]

4.1 Assay Principle

The assay uses a substrate comprising an acetylated lysine side chain fused to a fluorophore (e.g., Boc-Lys(Ac)-AMC). HDAC activity removes the acetyl group.[1] A developer enzyme

(Trypsin) then cleaves the deacetylated lysine, releasing the fluorophore (AMC). Inhibitors prevent the initial deacetylation, resulting in low fluorescence.

4.2 Protocol

- Buffer Preparation: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
- Enzyme Mix: Dilute HeLa nuclear extract (rich in HDAC1/2) or recombinant HDAC1 to optimized concentration in buffer.
- Inhibitor Setup: Prepare a serial dilution of 4-MBHA in DMSO (0.1 μM to 1000 μM).^[1] Keep final DMSO concentration <1%.^[1]
- Reaction:
 - Add 10 μL Inhibitor (or DMSO control) to 96-well black plate.^[1]
 - Add 30 μL Enzyme Mix.^[1] Incubate 10 mins at 37°C.
 - Add 10 μL Substrate (Boc-Lys(Ac)-AMC, 50 μM final).^[1]
 - Incubate 30 mins at 37°C.
- Development: Add 50 μL Developer Solution (Trypsin/Trichostatin A). Incubate 15 mins at RT.^[1]
- Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).
- Analysis: Calculate % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. Inhibition to determine IC₅₀.^[1]

Application 2: Urease Inhibition Assay

Context: Used to evaluate potential against *H. pylori* or soil urease activity.^[1]

5.1 Protocol (Indophenol Method)

- Reagents:

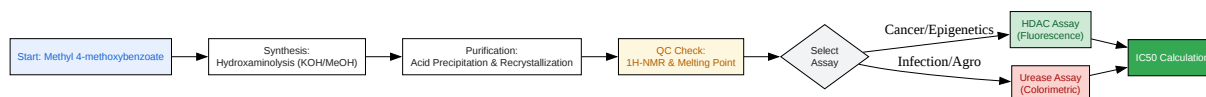
- Urease: Jack bean urease (5 U/mL).
- Substrate: Urea (100 mM in phosphate buffer pH 7.4).
- Reagent A: Phenol (1%) and Sodium Nitroprusside (0.005%).[\[1\]](#)
- Reagent B: NaOH (0.5%) and NaOCl (0.1%).[\[1\]](#)
- Procedure:
 - Mix 25 μ L Enzyme + 25 μ L 4-MBHA (serial dilution). Incubate 15 mins at 37°C.
 - Add 50 μ L Urea substrate.[\[1\]](#) Incubate 30 mins at 37°C.
 - Add 50 μ L Reagent A and 50 μ L Reagent B.[\[1\]](#)
 - Incubate 15 mins at RT for color development (Blue).
- Measurement: Read Absorbance at 625 nm. High absorbance = High Ammonia = Low Inhibition.[\[1\]](#)

Data Analysis & Interpretation

6.1 Expected Results Table

Parameter	4-MBHA (Typical Values)	Positive Control (Ref)	Interpretation
HDAC IC50	10 – 100 μ M	SAHA (Vorinostat): ~0.1 μ M	4-MBHA is a weak inhibitor due to lack of "Cap" group, but validates the ZBG. [1]
Urease IC50	5 – 50 μ M	Acetohydroxamic Acid: ~10 μ M	Potent urease inhibitor; comparable to standard therapeutics. [1]
Solubility	Moderate (Water/Ethanol)	-	Suitable for aqueous buffers with <1% DMSO. [1]

6.2 Experimental Workflow Diagram



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Figure 2: Integrated workflow from chemical synthesis to biological validation.

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